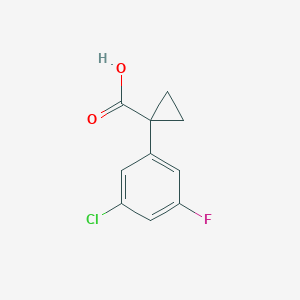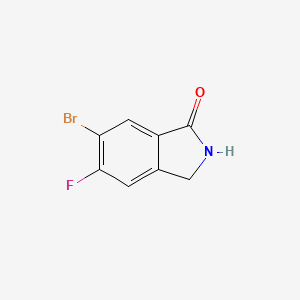
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-Chloropyridin-4-yl)ethan-1-ol, also known as 4-chloro-1-ethoxy-pyridine, is a colorless liquid with a strong odor. It is a derivative of pyridine, which is an aromatic heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-chloro-1-ethoxy-pyridine is an important intermediate in the synthesis of various drugs and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-chloro-1-ethoxy-pyridine.
科学的研究の応用
(1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine has a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pyridines, pyridinium salts, and pyridine derivatives. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines, pyridinium salts, and pyridine derivatives. Furthermore, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine has been used in the synthesis of heterocyclic compounds, such as pyridines, pyridinium salts, and pyridine derivatives.
作用機序
The mechanism of action of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine is not fully understood. However, it is believed that (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine acts as a Lewis acid, which can form complexes with other molecules. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can also act as a nucleophile, which can react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine are not fully understood. However, it is believed that (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can act as an inhibitor of enzymes, which can affect the metabolism of other molecules. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can also act as a receptor agonist, which can interact with other molecules to produce a physiological response.
実験室実験の利点と制限
The advantages of using (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine in laboratory experiments include its low cost, its availability, and its ease of use. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine is stable and can be stored for long periods of time. However, there are some limitations to using (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine in laboratory experiments. For example, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can react with other molecules, which can produce unwanted side reactions. In addition, (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can be toxic if inhaled or ingested.
将来の方向性
There are a number of potential future directions for (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine research. For example, further research could be conducted to better understand the biochemical and physiological effects of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine. In addition, further research could be conducted to develop new methods for synthesizing (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine. Furthermore, further research could be conducted to explore the potential applications of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine in pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could be conducted to develop new methods for using (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine in laboratory experiments.
合成法
(1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine can be synthesized through a variety of methods, including the reaction of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine with ethylene oxide in the presence of an acid catalyst, the reaction of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine with ethylene glycol in the presence of a base catalyst, and the reaction of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine with sulfuric acid in the presence of a base catalyst. In addition, the reaction of (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine with formaldehyde in the presence of a base catalyst can also be used to synthesize (1S)-1-(3-chloropyridin-4-yl)ethan-1-olthoxy-pyridine.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol involves the conversion of 3-chloro-4-pyridinecarboxaldehyde to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chloro-4-pyridinecarboxaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 3-chloro-4-pyridinecarboxaldehyde with sodium borohydride in methanol to form (1S)-1-(3-chloropyridin-4-yl)ethanol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the alcohol group", "Step 3: Extraction of the protonated product with ethyl acetate", "Step 4: Neutralization of the extracted product with sodium hydroxide to form the desired (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol" ] } | |
CAS番号 |
1016227-99-8 |
製品名 |
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol |
分子式 |
C7H8ClNO |
分子量 |
157.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




